

Application Notes and Protocols for CTAB DNA Extraction from Fungal Mycelium

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Compound of Interest

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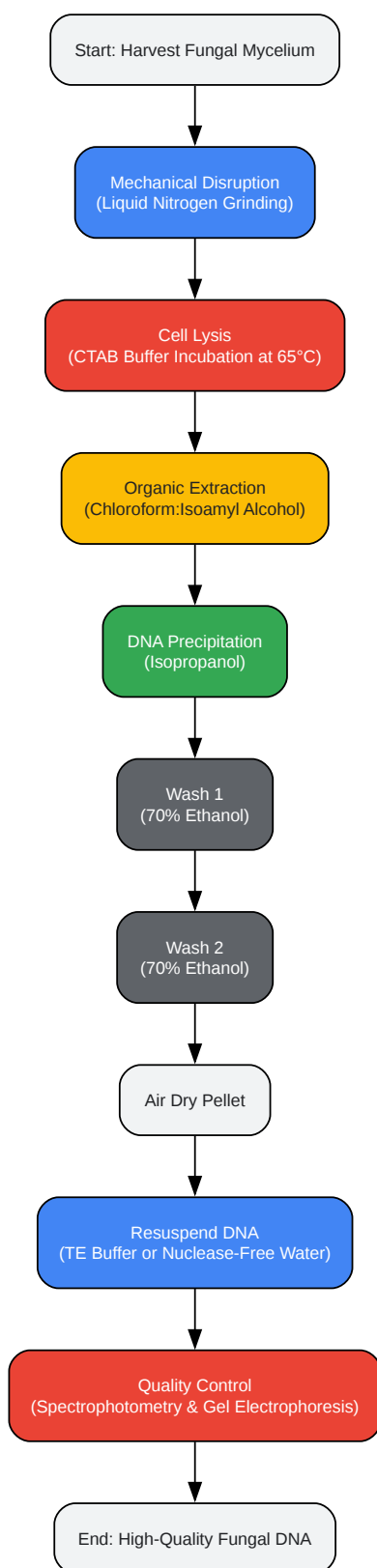
This document provides a detailed protocol for the extraction of high-quality genomic DNA from fungal mycelium using the Cetyltrimethylammonium Bromide (CTAB) method. This method is particularly effective for fungi, as it efficiently lyses the tough fungal cell walls and removes contaminating polysaccharides and polyphenols, which can inhibit downstream molecular applications.

Introduction

The isolation of pure, high-molecular-weight DNA from fungi is a critical first step for a wide range of molecular biology techniques, including PCR, sequencing, and genomic library construction. The rigid, chitin-rich cell wall of fungi presents a significant challenge for DNA extraction. The CTAB method is a robust and cost-effective technique that utilizes a cationic detergent to lyse cells, denature proteins, and separate DNA from cellular debris and common inhibitors. This protocol has been optimized for fungal mycelium and is suitable for a variety of fungal species.

Experimental Workflow

The following diagram illustrates the key steps in the CTAB DNA extraction process from fungal mycelium.



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Caption: Workflow of CTAB DNA extraction from fungal mycelium.

Quantitative Data Summary

The following table summarizes typical DNA yields and purity obtained from various fungal species using the CTAB method. These values can vary depending on the specific fungal strain, growth conditions, and the precise protocol followed.

Fungal Species	Starting Material (mg)	DNA Yield (µg/g)	A260/A280 Ratio	A260/A230 Ratio	Reference
Cercospora sojina	~1000 (fresh weight)	984.8 ± 21.6	2.04	2.1	[1]
Fusarium sp.	100	52.0	1.75 - 2.21	Not Reported	[2]
Alternaria sp.	100	1726.3	1.75 - 2.21	Not Reported	[2]
Schizophyllum commune	90-120 (dry weight)	>30	~1.8-2.0	~2.0-2.2	[3]

Detailed Experimental Protocol

This protocol is adapted from several sources to provide a comprehensive and reliable method for fungal DNA extraction.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials and Reagents

- Fungal mycelium (fresh or lyophilized)
- Liquid nitrogen
- Sterile mortar and pestle
- Microcentrifuge tubes (1.5 mL and 2.0 mL)
- Microcentrifuge
- Water bath or heating block

- Spectrophotometer (e.g., NanoDrop)
- Gel electrophoresis system
- CTAB Extraction Buffer (2% w/v CTAB):
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 2% (w/v) Cetyltrimethylammonium bromide (CTAB)
 - Optional: 1% (w/v) Polyvinylpyrrolidone (PVP-40) to remove polyphenols.
 - Prepare fresh: Add 0.2% (v/v) β -mercaptoethanol to the required volume of buffer just before use.
- Chloroform:Isoamyl Alcohol (24:1, v/v)
- Isopropanol (100%, ice-cold)
- Ethanol (70%, ice-cold)
- TE Buffer (pH 8.0):
 - 10 mM Tris-HCl (pH 8.0)
 - 1 mM EDTA (pH 8.0)
- RNase A (10 mg/mL)

Procedure

- Mycelium Harvesting and Preparation:
 - Harvest fresh mycelium from liquid or solid culture. If using solid media, carefully scrape the mycelium to avoid collecting agar.

- For optimal results, start with 50-100 mg of fresh or 20-50 mg of lyophilized mycelium.
- Cell Wall Disruption:
 - Pre-chill a sterile mortar and pestle with liquid nitrogen.
 - Place the harvested mycelium into the mortar and add liquid nitrogen.
 - Grind the mycelium to a fine powder. Ensure the sample remains frozen throughout the grinding process by adding more liquid nitrogen as needed.[\[4\]](#)[\[7\]](#)
 - Carefully transfer the powdered mycelium to a pre-chilled 2.0 mL microcentrifuge tube.
- Cell Lysis:
 - Add 800 μ L of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β -mercaptoethanol) to the powdered mycelium.[\[4\]](#)
 - Vortex briefly to mix and ensure the powder is fully suspended.
 - Incubate the tube in a water bath or heating block at 65°C for 60 minutes. Invert the tube every 15-20 minutes to aid in lysis.[\[4\]](#)[\[6\]](#)
- Purification:
 - After incubation, allow the tube to cool to room temperature.
 - Add an equal volume (800 μ L) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.[\[4\]](#)[\[8\]](#)
 - Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step is crucial for separating proteins and other cellular debris from the DNA.
 - Centrifuge at 12,000 x g for 10-15 minutes at 4°C.[\[5\]](#)[\[8\]](#)
 - Carefully transfer the upper aqueous phase (which contains the DNA) to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface containing denatured proteins.
- DNA Precipitation:

- Add 0.7 volumes (approximately 400-500 μ L) of ice-cold isopropanol to the aqueous phase.[\[4\]](#)[\[6\]](#)
- Mix gently by inverting the tube several times until a white, stringy DNA precipitate becomes visible.
- Incubate at -20°C for at least 30 minutes to enhance precipitation. For higher yields, an overnight incubation can be performed.[\[4\]](#)
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA. A small white pellet should be visible at the bottom of the tube.
- DNA Washing:
 - Carefully decant the supernatant without disturbing the DNA pellet.
 - Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other impurities.[\[5\]](#)[\[8\]](#)
 - Gently dislodge the pellet by flicking the tube and then centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Carefully decant the ethanol. Repeat this wash step once more for a total of two washes.
- Drying and Resuspension:
 - After the final wash, remove as much ethanol as possible with a pipette.
 - Air-dry the pellet at room temperature for 10-15 minutes, or until the pellet is translucent and no residual ethanol is visible. Do not over-dry the pellet, as this can make it difficult to dissolve.
 - Resuspend the DNA pellet in 30-100 μ L of TE Buffer or nuclease-free water. The volume can be adjusted based on the size of the pellet.[\[4\]](#)
 - To aid in resuspension, incubate at 55-60°C for 10 minutes or leave at 4°C overnight.
- RNA Removal (Optional but Recommended):

- Add RNase A to a final concentration of 100 µg/mL.
- Incubate at 37°C for 30-60 minutes.

Quality Control

- Quantification and Purity Assessment:
 - Measure the DNA concentration and purity using a spectrophotometer.
 - An A260/A280 ratio of ~1.8 indicates pure DNA, free from protein contamination.
 - An A260/A230 ratio between 2.0 and 2.2 suggests minimal contamination from polysaccharides or other organic compounds.
- Integrity Assessment:
 - Visualize the integrity of the extracted DNA by running an aliquot on a 1% agarose gel. High-quality genomic DNA should appear as a single, high-molecular-weight band with minimal smearing.

Troubleshooting

Issue	Possible Cause	Solution
Low DNA Yield	Insufficient cell lysis	Ensure complete grinding of mycelium. Increase incubation time in CTAB buffer.
Incomplete precipitation	Ensure isopropanol is ice-cold. Increase precipitation time at -20°C.	
Low Purity (A260/A280 < 1.7)	Protein contamination	Repeat the chloroform:isoamyl alcohol extraction step. Ensure the interface is not disturbed during transfer of the aqueous phase.
Low Purity (A260/230 < 1.8)	Polysaccharide or salt contamination	Ensure the DNA pellet is properly washed with 70% ethanol. Include PVP in the extraction buffer if high levels of polysaccharides are expected.
DNA is Difficult to Resuspend	Over-dried pellet	Avoid prolonged drying. If the pellet is difficult to dissolve, warm to 55-60°C and gently pipette up and down.
Degraded DNA (smear on gel)	Nuclease activity	Work quickly and keep samples on ice. Ensure all buffers and equipment are sterile. Add EDTA to buffers to chelate Mg ²⁺ and inhibit DNases.[9]

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